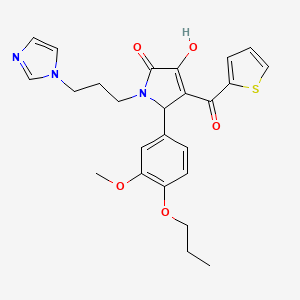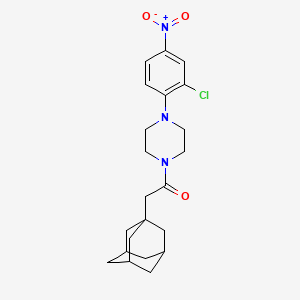
3-Hydroxy-1-(3-imidazolylpropyl)-5-(3-methoxy-4-propoxyphenyl)-4-(2-thienylcar bonyl)-3-pyrrolin-2-one
Vue d'ensemble
Description
3-Hydroxy-1-(3-imidazolylpropyl)-5-(3-methoxy-4-propoxyphenyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one is a complex organic compound with a unique structure that combines multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-(3-imidazolylpropyl)-5-(3-methoxy-4-propoxyphenyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one typically involves multi-step organic reactions. The process may include:
Formation of the pyrrolin-2-one core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the thienylcarbonyl group: This step may involve a Friedel-Crafts acylation reaction.
Attachment of the imidazolylpropyl group: This can be done through a nucleophilic substitution reaction.
Addition of the methoxy and propoxyphenyl groups: These groups can be introduced via etherification reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.
Temperature and Pressure: Optimization of temperature and pressure to favor desired reactions.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-1-(3-imidazolylpropyl)-5-(3-methoxy-4-propoxyphenyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The imidazolyl and phenyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.
Receptor Binding: May interact with biological receptors, influencing cellular processes.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals.
Therapeutic Agents: May exhibit therapeutic properties for treating certain diseases.
Industry
Materials Science: Use in the development of new materials with specific properties.
Chemical Manufacturing: Intermediate in the production of other chemicals.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-1-(3-imidazolylpropyl)-5-(3-methoxy-4-propoxyphenyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound may:
Bind to active sites: Inhibit enzyme activity by binding to the active site.
Modulate receptor activity: Influence cellular signaling pathways by interacting with receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Hydroxy-1-(3-imidazolylpropyl)-5-(3-methoxyphenyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one
- 3-Hydroxy-1-(3-imidazolylpropyl)-5-(4-propoxyphenyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one
Uniqueness
- Functional Groups : The combination of methoxy and propoxy groups on the phenyl ring is unique.
- Biological Activity : The specific arrangement of functional groups may result in unique biological activities.
Propriétés
IUPAC Name |
4-hydroxy-1-(3-imidazol-1-ylpropyl)-2-(3-methoxy-4-propoxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O5S/c1-3-13-33-18-8-7-17(15-19(18)32-2)22-21(23(29)20-6-4-14-34-20)24(30)25(31)28(22)11-5-10-27-12-9-26-16-27/h4,6-9,12,14-16,22,30H,3,5,10-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKYXQBFYDECNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C2C(=C(C(=O)N2CCCN3C=CN=C3)O)C(=O)C4=CC=CS4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-benzyl-N-[[3-(6-methoxynaphthalen-2-yl)-1-phenylpyrazol-4-yl]methyl]acetamide](/img/structure/B4099720.png)
![1-(4-ethoxyphenyl)-3-[(5-ethyl-4,6-dihydroxy-2-pyrimidinyl)thio]-2,5-pyrrolidinedione](/img/structure/B4099729.png)
![Ethyl 4-[2-[4-(2-methylpropylsulfamoyl)phenoxy]acetyl]piperazine-1-carboxylate](/img/structure/B4099731.png)
![6-Amino-3-(4-methylphenyl)-4-(2-phenylethyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4099735.png)
![3-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B4099756.png)
![N-[[3-chloro-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methyl]cyclopentanamine;hydrochloride](/img/structure/B4099758.png)
![methyl 2-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)thio]propanoate](/img/structure/B4099766.png)

![[4-(4-Methylpiperidin-1-yl)-3-nitrophenyl]-piperidin-1-ylmethanone](/img/structure/B4099777.png)
![2-[[2-[(4-Chlorophenyl)methoxy]phenyl]methylamino]ethanol;hydrochloride](/img/structure/B4099778.png)
![2-{3-[2-(2-fluorophenyl)ethyl]-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B4099784.png)
![2-[(2-Chloro-6-fluorophenyl)methylamino]-2-methylpropan-1-ol;hydrochloride](/img/structure/B4099786.png)

![5-[4-(3-bromobenzoyl)-1-piperazinyl]-N-methyl-2-nitroaniline](/img/structure/B4099802.png)
